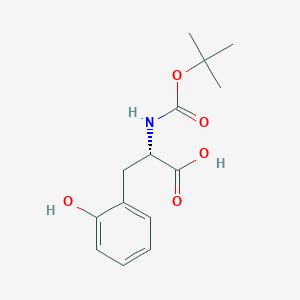

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSXAMSICCTNAT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Activation Using Di-tert-Butyl Dicarbonate

Boc protection is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide or triethylamine. For example, in the synthesis of N-Boc-O-benzyl-L-tyrosine, (Boc)₂O reacts with the amino group under basic conditions (pH 8–10) to form a stable carbamate. The reaction proceeds at room temperature in solvents like tetrahydrofuran (THF) or dichloromethane (DCM), yielding >90% protected product.

Key Conditions :

-

Solvent: THF/DCM

-

Base: Triethylamine (1.2 equiv)

-

Temperature: 25°C

-

Reaction Time: 2–4 hours

Hydroxyphenyl Group Protection

The 2-hydroxyphenyl moiety necessitates protection to prevent undesired side reactions. Benzyl ethers are commonly used due to their stability under acidic and basic conditions.

Benzylation via Williamson Ether Synthesis

The hydroxyl group is protected using benzyl bromide in the presence of a strong base like sodium hydride (NaH). For instance, O-benzyl-L-tyrosine is synthesized by treating L-tyrosine with benzyl bromide and NaH in dimethylformamide (DMF) at 0–35°C. This method achieves >85% yield, with the benzyl group remaining intact during subsequent Boc protection and coupling steps.

Optimization Insight :

Lower temperatures (0–10°C) minimize racemization, while DMF enhances solubility of phenolic substrates.

Propanoic Acid Backbone Construction

The propanoic acid chain is assembled through esterification followed by de-esterification.

Ethyl Ester Formation

The carboxylic acid is temporarily protected as an ethyl ester using ethanol and sulfuric acid. For example, (2R,3S)-3-phenylisoserine hydrochloride is refluxed in ethanol with H₂SO₄ to form the ethyl ester, achieving 95% conversion.

De-Esterification to Carboxylic Acid

The ethyl ester is hydrolyzed using aqueous NaOH or KOH (1–2 M) in a mixture of THF and water. Reactions at 0–35°C prevent decomposition, with room temperature preferred for optimal kinetics.

Yield Data :

| Step | Solvent | Base | Yield (%) |

|---|---|---|---|

| Esterification | Ethanol | H₂SO₄ | 95 |

| De-esterification | THF/H₂O | NaOH | 88 |

Stereochemical Control

Maintaining the (S)-configuration at the α-carbon is critical.

Chiral Pool Synthesis

Starting from L-tyrosine or its derivatives ensures inherent chirality. For example, L-tyrosine’s (S)-configuration is preserved during Boc protection and benzylation when reactions are conducted below 35°C.

Avoiding Racemization

In situ neutralization methods, where deprotonation and coupling occur simultaneously, minimize racemization. Using 1-hydroxybenzotriazole (HOBt) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as coupling agents reduces epimerization risks.

Final Deprotection and Isolation

Benzyl Group Removal

Catalytic hydrogenation (H₂/Pd-C) in ethanol removes the benzyl group, yielding the free 2-hydroxyphenyl moiety. This step achieves >95% deprotection under mild conditions (25°C, 1 atm H₂).

Purification via Anti-Solvent Crystallization

The crude product is dissolved in ethyl acetate and precipitated using hexane or heptane. This method enhances purity to >99%, as evidenced by HPLC analysis.

Purification Protocol :

-

Dissolve in ethyl acetate (10 mL/g).

-

Add heptane (3:1 v/v) dropwise.

-

Filter and dry under vacuum.

Comparative Analysis of Synthetic Routes

Two primary routes are evaluated:

Route A: Sequential Protection

Route B: Convergent Synthesis

-

Prepare Boc-amino acid and O-benzyl-hydroxyphenylpropanoic acid separately.

-

Couple via amide bond formation.

Advantage : Modular, but lower yield (70–75%) due to coupling inefficiencies.

Challenges and Mitigation

-

Hydroxyl Group Reactivity : The 2-hydroxyphenyl group’s ortho position increases steric hindrance, slowing benzylation. Using excess benzyl bromide (1.5 equiv) and prolonged reaction times (12–24 hours) addresses this.

-

Acid Sensitivity : Boc groups are labile under strong acids. Mild deprotection with TFA (0.5% in DCM) avoids cleavage .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Free amine

Scientific Research Applications

Synthesis of Peptide Derivatives

One of the primary applications of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid is in the synthesis of peptide derivatives. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality during peptide synthesis. This compound can be used to create various peptide analogs that exhibit enhanced biological activity or stability.

Case Study: Synthesis of Peptide Inhibitors

In a study focused on developing peptide inhibitors for cancer treatment, Boc-L-m-tyrosine was utilized as a building block in the synthesis of cyclic peptides that showed significant inhibition of cancer cell proliferation. The synthesis involved coupling Boc-L-m-tyrosine with other amino acids using standard peptide coupling reagents, leading to compounds that demonstrated potent anti-cancer activity in vitro .

Drug Development

The compound has been explored for its potential in drug development, particularly in the context of targeting specific biological pathways associated with various diseases.

Case Study: Anti-Cancer Agents

Research has indicated that derivatives of this compound can function as anti-cancer agents by inhibiting angiogenesis—the formation of new blood vessels from pre-existing ones—critical for tumor growth and metastasis. The compound's ability to modulate signaling pathways involved in angiogenesis makes it a candidate for further pharmacological evaluation .

Biochemical Research

This compound is also utilized in biochemical research to study enzyme mechanisms and protein interactions.

Application in Enzyme Studies

In enzyme kinetics studies, the compound has been employed as a substrate or inhibitor to investigate the catalytic mechanisms of various enzymes. Its structural similarity to natural substrates allows researchers to probe enzyme specificity and activity .

Analytical Chemistry

This compound is frequently used as a standard in analytical chemistry for method development and validation due to its well-characterized properties.

Data Table: Analytical Applications

| Application | Purpose | Methodology |

|---|---|---|

| Peptide Synthesis | Building blocks for peptides | Solid-phase peptide synthesis |

| Drug Development | Anti-cancer drug candidates | In vitro bioassays |

| Enzyme Kinetics | Investigating enzyme activity | Spectrophotometric assays |

| Standard Reference | Calibration in chromatography | HPLC analysis |

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The table below highlights key analogs with modifications to the phenyl ring:

Key Observations :

- Electron-Withdrawing Groups (e.g., F, Cl, NO₂): Enhance metabolic stability and influence binding to biological targets. The 4-fluorophenyl derivative () is utilized in anticancer agents due to improved lipophilicity and target affinity .

- Boron-Containing Analogs: The 4-boronophenyl derivative () is valuable in cross-coupling reactions, enabling further functionalization in drug development .

Pharmacological and Physicochemical Properties

| Property | 2-Hydroxyphenyl Variant | 4-Fluorophenyl Variant | 3-Methylsulfonylphenyl Variant |

|---|---|---|---|

| Molecular Weight (g/mol) | ~308 (estimated) | 307.3 | 329.38 |

| Solubility | Moderate (polar solvents) | High (organic solvents) | Low (aqueous media) |

| Biological Activity | Antiviral potential | Anticancer | Degradation product analysis |

| Stability | Acid-labile (Boc group) | Base-stable | Thermally stable |

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid, commonly referred to as a tyrosine derivative, has garnered attention in various biological research contexts due to its structural features and potential pharmacological applications. This article reviews its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19NO6

- Molecular Weight : 309.31 g/mol

- CAS Number : 186689-03-2

The compound exhibits several biological activities primarily through interactions with various receptors and enzymes:

- Receptor Interactions :

- Enzyme Modulation :

- Inflammatory Response :

Antioxidant Activity

Research has demonstrated that this compound possesses antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is particularly relevant in neuroprotective contexts where oxidative damage is a key concern.

Neuroprotective Effects

In experimental models, the compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases .

Anticancer Properties

Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanisms appear to involve modulation of signaling pathways associated with cell cycle regulation .

Case Studies

-

Neuroprotection in Animal Models :

A study conducted on mice demonstrated that administration of the compound resulted in reduced neuronal loss following induced oxidative stress. Behavioral assessments indicated improved cognitive function post-treatment, underscoring its potential for treating conditions like Alzheimer’s disease. -

Cancer Cell Line Studies :

In vitro studies using breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This positions the compound as a candidate for further development in cancer therapeutics .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid, and how can reaction conditions be optimized for higher yields?

- Key Steps :

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino acid precursor under anhydrous conditions using Boc anhydride (e.g., in THF or DMF) .

- Hydroxyphenyl Incorporation : Couple the Boc-protected amino acid with 2-hydroxyphenyl derivatives via nucleophilic substitution or amide bond formation, requiring precise pH control .

- Purification : Use silica gel chromatography (petroleum ether/EtOAc gradients) or preparative HPLC to isolate the product from by-products .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., ¹H NMR for Boc group protons at δ 1.4 ppm) and hydroxyphenyl aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. How does the 2-hydroxyphenyl moiety influence the compound’s reactivity in peptide coupling or metal chelation?

- Reactivity :

- Peptide Synthesis : The phenolic -OH group may participate in hydrogen bonding, affecting solubility in polar solvents (e.g., DMF vs. CH₂Cl₂). Pre-activation with HOBt/DIC improves coupling efficiency .

- Metal Chelation : The hydroxyphenyl group can coordinate transition metals (e.g., Fe³⁺, Cu²⁺), which is relevant for designing metalloenzyme inhibitors .

Q. What methodologies resolve contradictions in reported synthetic yields for Boc-protected amino acid derivatives?

- Root Causes : Variability in solvent quality, moisture sensitivity of Boc groups, or incomplete coupling.

- Solutions :

- Moisture Control : Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Reaction Monitoring : Track progress via TLC or in-situ IR spectroscopy to identify incomplete reactions .

- Reproducibility : Standardize reagents (e.g., anhydrous DMF) and validate protocols across multiple labs .

Q. How can this compound be applied in designing enzyme inhibitors or prodrugs?

- Enzyme Inhibitors : The Boc group enhances cell permeability, while the hydroxyphenyl moiety targets enzymes with aromatic binding pockets (e.g., tyrosine kinases) .

- Prodrug Design : Hydrolyze the Boc group in vivo using acidic or enzymatic conditions (e.g., lysosomal proteases) to release the active amino acid .

- Case Study : Analogues with fluorophenyl groups showed enhanced pharmacokinetic profiles in antiviral studies .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis without compromising stereochemical integrity?

- Continuous Flow Chemistry : Minimizes racemization by reducing reaction time and improving heat transfer .

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective formation of the α-carbon .

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of chiral purity .

Q. How do solvent and pH conditions affect the stability of the Boc-protecting group during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.